Tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate
CAS No.:
Cat. No.: VC15776417
Molecular Formula: C15H18O6
Molecular Weight: 294.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H18O6 |
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Molecular Weight | 294.30 g/mol |
IUPAC Name | tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate |
Standard InChI | InChI=1S/C15H18O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h4-6,10H,1-3,7-9,11H2 |
Standard InChI Key | NZHHDFRSEQSGLN-UHFFFAOYSA-N |
Canonical SMILES | C=CCOC(=O)CC(=CC(=O)OCC=C)C(=O)OCC=C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is tris(prop-2-enyl) prop-1-ene-1,2,3-tricarboxylate, reflecting its three allyl ester groups attached to the aconitic acid backbone. Its molecular formula is C₁₅H₁₈O₉, derived from the tricarboxylic acid core (C₆H₆O₆) and three allyloxycarbonyl groups (C₃H₅O₂ each) . The molecular weight is 342.30 g/mol, comparable to tributyl aconitate (342.43 g/mol) .
Stereochemical Configuration
The compound exhibits stereoisomerism due to the double bond in the aconitic acid moiety. The (E)-configuration, as specified in patent literature , positions the carboxylate groups on opposite sides of the double bond, influencing its reactivity and intermolecular interactions.
Table 1: Structural Comparison with Tributyl Aconitate
Synthesis and Industrial Production
Esterification Methodology
Triallyl aconitate is synthesized via acid-catalyzed esterification of aconitic acid with allyl alcohol. The reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl groups of the acid react with allyl alcohol under reflux conditions . A typical protocol involves:
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Dissolving aconitic acid in excess allyl alcohol.
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Adding a catalytic amount of sulfuric acid or p-toluenesulfonic acid.
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Heating at 100–120°C for 6–12 hours under inert atmosphere.
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Purification via vacuum distillation or column chromatography.
Byproducts and Yield Optimization
Competing side reactions include allyl group isomerization and hydrolysis, which are mitigated by controlling reaction temperature and avoiding aqueous conditions. Patent data suggest yields exceeding 70% when using molecular sieves to remove water .
Physicochemical Properties
Thermodynamic Parameters
While direct experimental data for triallyl aconitate are scarce, properties can be extrapolated from analogous esters like tributyl aconitate :
Table 2: Estimated Thermodynamic Properties
The lower logP compared to tributyl aconitate (3.333) reflects reduced hydrophobicity due to shorter allyl chains.
Spectral Characteristics
The infrared (IR) spectrum, inferred from tributyl aconitate , would show:
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Strong C=O stretches at 1,720–1,740 cm⁻¹.
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C-O ester vibrations at 1,150–1,250 cm⁻¹.
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Allyl C-H stretches at 3,080–3,120 cm⁻¹.
Applications in Polymer Science
Latex Dilatancy Reduction
A key application, detailed in patent EP0544401B1 , involves using triallyl aconitate as a rheology modifier in latex formulations. At 0.5–2.0 wt%, it reduces dilatancy (shear-thickening) by disrupting hydrogen bonding between polymer particles, enhancing processability.
Crosslinking Agent
The allyl groups undergo radical-mediated polymerization, enabling use as a crosslinker in unsaturated polyester resins. This property is leveraged in coatings and adhesives requiring thermal stability .
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